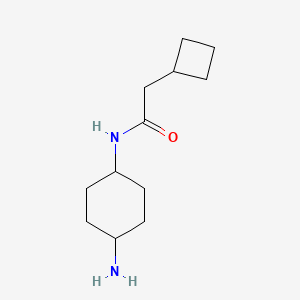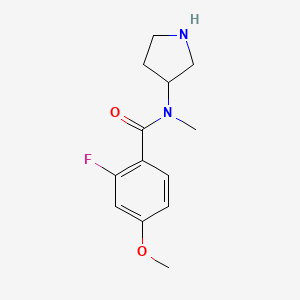
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide (AMPA) is a synthetic compound that has been extensively studied for its potential use in scientific research. AMPA is a potent agonist of the glutamate receptor, which is a major excitatory neurotransmitter in the central nervous system. The compound has been shown to have a variety of effects on neuronal function and has been used in a number of studies to investigate the mechanisms underlying different neurological disorders.
作用機序
The primary mechanism of action of 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide is through its interaction with the glutamate receptor. Specifically, 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide binds to the receptor and enhances the activity of the receptor, leading to increased neuronal excitability and neurotransmitter release. This mechanism has been shown to have a variety of effects on neuronal function, including enhancing synaptic plasticity and promoting neuronal survival.
Biochemical and Physiological Effects:
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide has a number of biochemical and physiological effects on neuronal function. For example, the compound has been shown to increase the release of neurotransmitters, such as glutamate and acetylcholine, and to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. In addition, 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide has been shown to promote neuronal survival by activating signaling pathways that protect against cell death.
実験室実験の利点と制限
One advantage of using 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide in lab experiments is its potency and selectivity for the glutamate receptor. This allows researchers to specifically target this receptor and investigate its effects on neuronal function. However, one limitation of using 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide is its potential toxicity at high concentrations, which can make it difficult to use in certain experimental paradigms.
将来の方向性
There are a number of future directions for research involving 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide. One area of interest is investigating the potential therapeutic applications of the compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may investigate the potential use of 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide as a tool for studying the mechanisms underlying neuronal function and plasticity. Finally, there may be opportunities to develop new compounds based on the structure of 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide that have improved potency and selectivity for the glutamate receptor.
合成法
The synthesis of 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide involves a multi-step process that begins with the reaction of 3-acetyl-5-methylpyridine with isobutyraldehyde to form the intermediate 2-acetyl-5-methylpyridine. This intermediate is then reacted with ammonia to form the corresponding amide, which is subsequently converted to the final product, 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide, through a series of chemical reactions.
科学的研究の応用
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been shown to have a range of effects on neuronal function, including increasing the release of neurotransmitters, enhancing synaptic plasticity, and promoting neuronal survival. As a result, 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide has been used in a number of studies to investigate the mechanisms underlying different neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-8(6-12-5-7)13-9(14)10(2,3)11/h4-6H,11H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAUBJXGYSKORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)






![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)